3-(5-Bromo-2-methylphenyl)isoxazol-5-amine
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Overview
Description
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, which is attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:
Formation of Oxazole Ring: The brominated phenol is then subjected to cyclization with appropriate reagents to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives.
Scientific Research Applications
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The bromine and oxazole moieties play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylphenol: A precursor in the synthesis of the target compound.
2-Methylphenol: Another related compound used in the initial steps of synthesis.
Uniqueness
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both bromine and oxazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
AGVVLVAWETXBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NOC(=C2)N |
Origin of Product |
United States |
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